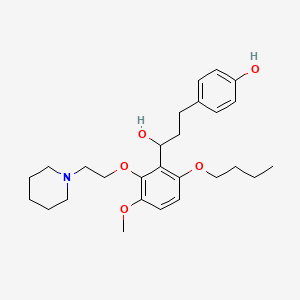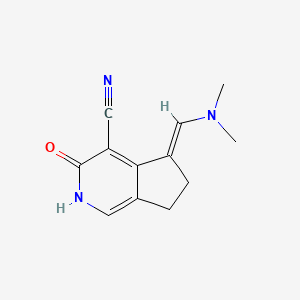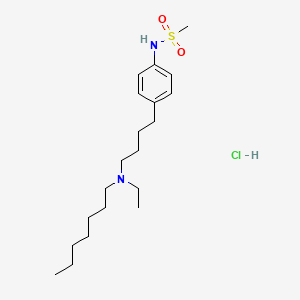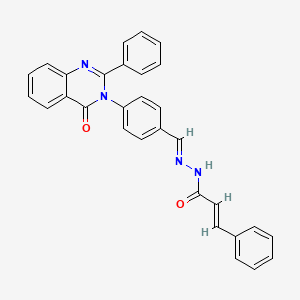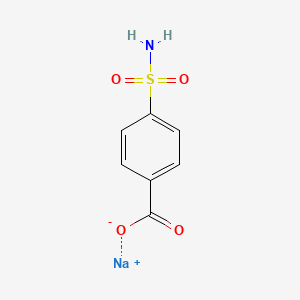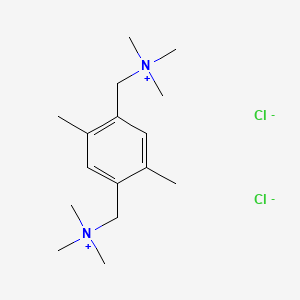
N,N,N,N',N',N',2,5-Octamethyl-1,4-benzenedimethanaminium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride is a quaternary ammonium compound It is characterized by the presence of multiple methyl groups attached to the nitrogen atoms and the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride typically involves the quaternization of a suitable precursor. One common method is the reaction of 2,5-dimethyl-1,4-benzenedimethanol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Employed in the formulation of disinfectants and sanitizers.
Mecanismo De Acción
The mechanism of action of N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride involves its interaction with cell membranes. The compound can disrupt the lipid bilayer, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane proteins and phospholipids, and the pathways involved are related to membrane integrity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N,N’,N’,N’,2,5-Hexamethyl-1,4-benzenedimethanaminium dichloride
- N,N,N,N’,N’,N’,2,5-Decamethyl-1,4-benzenedimethanaminium dichloride
Uniqueness
N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specialized applications.
Propiedades
Número CAS |
122413-76-7 |
|---|---|
Fórmula molecular |
C16H30Cl2N2 |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
[2,5-dimethyl-4-[(trimethylazaniumyl)methyl]phenyl]methyl-trimethylazanium;dichloride |
InChI |
InChI=1S/C16H30N2.2ClH/c1-13-9-16(12-18(6,7)8)14(2)10-15(13)11-17(3,4)5;;/h9-10H,11-12H2,1-8H3;2*1H/q+2;;/p-2 |
Clave InChI |
NNJSUYMCGHAQKA-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C=C1C[N+](C)(C)C)C)C[N+](C)(C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




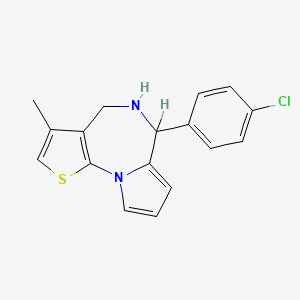
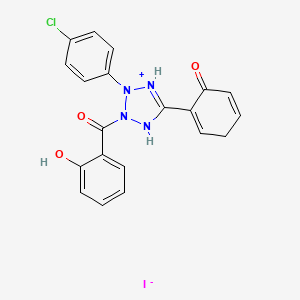

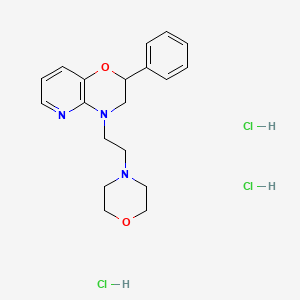
![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
